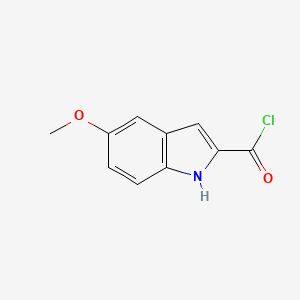

5-methoxy-1H-indole-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXUDMBBSQODTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569516 | |

| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62099-65-4 | |

| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-methoxy-1H-indole-2-carbonyl chloride from 5-methoxyindole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methoxy-1H-indole-2-carbonyl chloride from its carboxylic acid precursor, 5-methoxyindole-2-carboxylic acid. This document details established experimental protocols, discusses the selection of chlorinating agents, and explores the biological significance of the parent molecule, offering context for its application in drug discovery and development.

Introduction

This compound is a reactive chemical intermediate, valuable for the synthesis of a variety of more complex molecules, including potential therapeutic agents. Its precursor, 5-methoxyindole-2-carboxylic acid (MICA), has garnered interest for its biological activities, notably as a potential antidiabetic agent through the inhibition of gluconeogenesis.[1][2] The conversion of MICA to its acyl chloride derivative is a crucial step in creating amides, esters, and other derivatives for further study. This guide will focus on the practical aspects of this synthesis, providing researchers with the necessary information to perform this conversion efficiently and safely.

Physicochemical Properties of Reactants

A thorough understanding of the physical and chemical properties of the starting material and product is essential for successful synthesis and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-methoxyindole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | White to off-white crystalline solid | 178-181 |

| This compound | C₁₀H₈ClNO₂ | 209.63 | Expected to be a solid, likely yellow or off-white | Data not available in searched literature |

Synthesis Methodology: Conversion of Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Chemical Transformation Workflow

The synthesis process can be visualized as a straightforward workflow, from the starting material to the final product, including the necessary reagents and conditions.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Two primary methods for the synthesis are presented below, utilizing either thionyl chloride or oxalyl chloride. The choice of reagent may depend on the desired reaction conditions and the ease of purification.

Method A: Using Thionyl Chloride

This method is effective, and the gaseous byproducts (SO₂ and HCl) are easily removed.

-

Materials:

-

5-methoxyindole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous toluene or dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend 5-methoxyindole-2-carboxylic acid in anhydrous toluene or DCM.

-

Under a positive pressure of inert gas, add thionyl chloride (typically 1.5 to 3 equivalents) dropwise to the suspension at room temperature.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

-

Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitoring by TLC or the cessation of gas evolution).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help ensure the complete removal of residual thionyl chloride.

-

The resulting crude this compound is often used immediately in the next synthetic step without further purification due to its reactive nature.

-

Method B: Using Oxalyl Chloride

Oxalyl chloride is another highly effective reagent that produces gaseous byproducts (CO, CO₂, and HCl), simplifying the workup.

-

Materials:

-

5-methoxyindole-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, suspend 5-methoxyindole-2-carboxylic acid in anhydrous DCM.

-

Under a positive pressure of inert gas, add oxalyl chloride (typically 1.2 to 2 equivalents) dropwise to the suspension at 0 °C or room temperature.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete (monitoring by TLC or the cessation of gas evolution).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude this compound can then be used directly for subsequent reactions.

-

Biological Context and Signaling Pathways

The precursor to the target molecule, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated significant biological activity, primarily as a hypoglycemic agent.[1][2] Its mechanism of action is believed to involve the inhibition of key enzymes in metabolic pathways.

MICA has been shown to inhibit gluconeogenesis , the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.[1][2] This is a critical pathway in the regulation of blood glucose levels. Furthermore, MICA is a known inhibitor of dihydrolipoamide dehydrogenase , a mitochondrial enzyme that is a component of the pyruvate dehydrogenase complex, the α-ketoglutarate dehydrogenase complex, and the branched-chain α-keto acid dehydrogenase complex.[1][2] By inhibiting these pathways, MICA can modulate cellular metabolism and energy production.

The conversion of MICA to its acyl chloride allows for the synthesis of derivatives that can be used to probe these pathways further or to develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.

Caption: Signaling pathway of 5-methoxyindole-2-carboxylic acid (MICA).

Data Presentation

While specific experimental data for the product is not widely available, the following table summarizes the key physicochemical and spectroscopic data for the starting material, 5-methoxyindole-2-carboxylic acid. Researchers should aim to obtain analogous data for the synthesized this compound to confirm its identity and purity.

| Data Type | 5-methoxyindole-2-carboxylic acid | This compound |

| Molecular Weight | 191.18 g/mol | 209.63 g/mol |

| Melting Point | 178-181 °C | Data not available |

| ¹H NMR (DMSO-d₆, ppm) | δ 12.9 (s, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, 1H), 7.11 (s, 1H), 7.04 (d, 1H), 6.93 (dd, 1H), 3.77 (s, 3H, OCH₃) | Expected shifts: disappearance of the carboxylic acid proton, slight shifts in aromatic protons. |

| IR (cm⁻¹) | Characteristic peaks for O-H, N-H, and C=O stretching of a carboxylic acid. | Expected shifts: disappearance of the broad O-H stretch, appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹). |

Conclusion

The synthesis of this compound from 5-methoxyindole-2-carboxylic acid is a straightforward and efficient process that can be achieved using common laboratory reagents such as thionyl chloride or oxalyl chloride. This technical guide provides detailed protocols and contextual information to aid researchers in the successful synthesis and further application of this versatile intermediate. The biological significance of the parent molecule underscores the potential for developing novel therapeutics through the derivatization of this acyl chloride. It is recommended that researchers fully characterize the synthesized product using standard analytical techniques to ensure its suitability for subsequent studies.

References

Spectroscopic Profile of 5-methoxy-1H-indole-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-methoxy-1H-indole-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active indole derivatives. Due to the limited availability of published experimental spectra for this specific acyl chloride, this document presents a combination of data from closely related compounds and predicted values based on established spectroscopic principles. This guide is intended to serve as a reference for the characterization of this compound in a laboratory setting.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound. Data for the closely related precursor, 5-methoxy-1H-indole-2-carboxylic acid, is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) | Experimental Chemical Shift (δ, ppm) for 5-methoxy-1H-indole-2-carboxylic acid (in DMSO-d₆)[1] | Experimental Chemical Shift (δ, ppm) for 5-methoxy-3-methyl-1H-indole (in CDCl₃)[2] | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~9.0 - 10.0 | 11.6 | 7.79 | br s | - |

| H3 | ~7.2 - 7.4 | 7.045 | 6.97 | s | - |

| H4 | ~7.0 - 7.1 | 7.114 | 7.03 | d | ~2.5 |

| H6 | ~6.9 - 7.0 | 6.928 | 6.87 | dd | ~9.0, 2.5 |

| H7 | ~7.3 - 7.4 | 7.370 | 7.25 | d | ~9.0 |

| OCH₃ | ~3.8 - 3.9 | 3.769 | 3.90 | s | - |

Note: The chemical shifts for the acyl chloride are predicted to be slightly downfield compared to the carboxylic acid due to the electron-withdrawing nature of the chlorine atom.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) | Experimental Chemical Shift (δ, ppm) for 5-methoxy-3-methyl-1H-indole (in CDCl₃)[2] |

| C=O | ~165 - 170 | - |

| C2 | ~130 - 135 | 128.75 |

| C3 | ~110 - 115 | 111.58 |

| C3a | ~128 - 132 | 122.53 |

| C4 | ~103 - 106 | 100.81 |

| C5 | ~155 - 158 | 154.01 |

| C6 | ~113 - 116 | 112.18 |

| C7 | ~112 - 115 | 111.74 |

| C7a | ~132 - 136 | 131.53 |

| OCH₃ | ~55 - 56 | 56.05 |

Note: The carbonyl carbon of the acyl chloride is expected to be in the specified downfield region. The other carbon shifts are based on the data for the related indole derivative.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for a Related Compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 5-methoxy-1H-indole-2-carboxylic acid[3][4][5] | Vibrational Mode |

| N-H | ~3300 - 3400 | ~3342 | Stretching |

| C-H (aromatic) | ~3000 - 3100 | Not specified | Stretching |

| C=O (acyl chloride) | ~1750 - 1800 (strong, sharp) | - | Stretching |

| C=O (carboxylic acid) | - | ~1676 (strong) | Stretching |

| C=C (aromatic) | ~1500 - 1600 | Not specified | Stretching |

| C-O (methoxy) | ~1200 - 1300 and ~1030-1050 | Not specified | Asymmetric & Symmetric Stretching |

| C-Cl | ~650 - 800 | - | Stretching |

Note: The most significant difference is the position of the carbonyl stretch. Acyl chlorides typically show a strong absorption at a higher wavenumber compared to carboxylic acids.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 209/211 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | 174 | Loss of chlorine radical. |

| [M-COCl]⁺ | 146 | Loss of the carbonyl chloride radical. |

Note: The molecular weight of this compound is 209.63 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] The compound is expected to be reactive with protic solvents, so aprotic solvents should be used.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Use a spectral width of approximately 12-15 ppm.

-

The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using proton decoupling.

-

A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

The chemical shifts should be referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation : As this compound is likely a solid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7] A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile organic solvent like dichloromethane or acetonitrile.

-

Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source.[8][9]

-

Acquisition :

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a mass range of approximately m/z 50-300.

-

The resulting spectrum will show the molecular ion and characteristic fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Solubility of 5-methoxy-1H-indole-2-carbonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methoxy-1H-indole-2-carbonyl chloride, a reactive intermediate pivotal in the synthesis of various indole derivatives with potential therapeutic applications. Given the compound's inherent reactivity, this guide emphasizes qualitative solubility, safe handling, and appropriate experimental protocols for its use in a laboratory setting.

Introduction to this compound

This compound is a derivative of 5-methoxy-1H-indole-2-carboxylic acid. The presence of the highly reactive acyl chloride functional group makes it a valuable building block in organic synthesis, particularly for the creation of amides, esters, and other acyl derivatives. Its utility is prominent in the development of novel pharmaceutical compounds, where the indole scaffold is a common motif. However, the high reactivity of the acyl chloride group, especially its sensitivity to moisture and nucleophiles, dictates its solubility profile and handling procedures.

Qualitative Solubility Profile

Key Structural Features Influencing Solubility:

-

Acyl Chloride Group: This polar group is highly susceptible to nucleophilic attack, especially by water, leading to hydrolysis to the corresponding carboxylic acid.[1][3]

-

Indole Ring System: The bicyclic aromatic indole core is largely non-polar and hydrophobic.

-

Methoxy Group: The methoxy substituent adds some polarity to the molecule.

Based on these features, this compound is expected to be soluble in a range of aprotic organic solvents that do not contain nucleophilic functional groups.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Aprotic, Non-polar | Toluene, Hexane, Benzene | Soluble | The non-polar indole ring system favors dissolution in these solvents. These are good choices for conducting reactions where the acyl chloride is a reactant. |

| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate | Soluble | These solvents can solvate both the polar acyl chloride group and the non-polar indole ring. They are commonly used as reaction media for acyl chlorides.[1] Anhydrous conditions are crucial to prevent hydrolysis. |

| Protic, Polar | Water, Alcohols (e.g., Methanol, Ethanol), Amines | Reactive (Not truly soluble) | These solvents are nucleophilic and will react with the acyl chloride, leading to decomposition rather than simple dissolution. The reaction with water yields the corresponding carboxylic acid, while alcohols and amines will form esters and amides, respectively.[1][3] |

| Aprotic, Highly Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble, but with caution | While these solvents are aprotic, they can be hygroscopic and may contain water impurities that can lead to decomposition. DMF can also act as a catalyst in some reactions involving acyl chlorides. Use of anhydrous grades is essential. |

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like this compound requires careful execution under anhydrous conditions to obtain meaningful results. The following protocol outlines a general method for qualitative and semi-quantitative solubility assessment.

Safety Precautions:

-

Acyl chlorides are corrosive and lachrymatory (tear-producing).[1] Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Use anhydrous solvents.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Oven-dried glassware (vials, stir bars)

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles for solvent transfer

Procedure:

-

Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a dry vial containing a stir bar.

-

Inert Atmosphere: Purge the vial with an inert gas.

-

Solvent Addition: Using a dry syringe, add a small, measured volume of the anhydrous solvent (e.g., 0.1 mL) to the vial.

-

Observation: Stir the mixture at a constant temperature (e.g., room temperature) and observe for dissolution.

-

Incremental Addition: If the solid does not dissolve, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), stirring and observing after each addition until the solid is fully dissolved.

-

Record Data: Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Classification:

-

Soluble: If dissolution occurs with a small volume of solvent.

-

Slightly Soluble: If a large volume of solvent is required.

-

Insoluble: If the solid does not dissolve even with a significant volume of solvent.

-

-

Reaction Observation: For protic solvents, observe for signs of a reaction, such as gas evolution (HCl), fuming, or a change in appearance, which indicates decomposition rather than solubility.[3]

Synthesis Workflow

This compound is typically synthesized from its corresponding carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid. This conversion is a standard procedure in organic chemistry.

Caption: Synthesis of this compound.

Conclusion

While quantitative solubility data for this compound is scarce due to its high reactivity, a strong understanding of its qualitative solubility can be established based on its chemical structure. It is readily soluble in aprotic organic solvents but reacts with protic solvents. Researchers and professionals in drug development should handle this compound with care under anhydrous conditions to ensure its integrity for subsequent synthetic steps. The provided experimental protocol offers a framework for safely assessing its solubility in various solvent systems, and the synthesis workflow illustrates its common preparation method.

References

The Versatile Scaffold: 5-Methoxy-1H-indole-2-carbonyl Chloride in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, 5-methoxy-1H-indole-2-carbonyl chloride has emerged as a highly versatile building block for the synthesis of novel therapeutic agents. Its reactivity as an acyl chloride allows for the facile introduction of a wide range of functionalities, leading to the generation of diverse chemical libraries for biological screening. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer agents, particularly as kinase inhibitors.

Core Applications in Anticancer Drug Discovery

The primary application of this compound in medicinal chemistry is its conversion to a variety of N-substituted-5-methoxy-1H-indole-2-carboxamides. These derivatives have shown significant promise as potent anticancer agents, targeting key signaling pathways involved in tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases

A significant body of research has focused on the development of 5-methoxy-1H-indole-2-carboxamide derivatives as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[4] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a clinically validated strategy for cancer therapy.

The 5-methoxy-1H-indole-2-carboxamide scaffold serves as an effective pharmacophore for EGFR inhibition. The indole nitrogen and the amide moiety can form crucial hydrogen bond interactions with the hinge region of the kinase domain, while the substituted phenyl ring can occupy the hydrophobic pocket, leading to potent and selective inhibition.[1]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative 5-methoxy-1H-indole-2-carboxamide derivatives against various cancer cell lines.

| Compound ID | R Group (Substitution on Amide Nitrogen) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Bromophenyl | MCF-7 (Breast) | 55.56 | [5] |

| 2 | 4-Chlorophenyl | MCF-7 (Breast) | >100 | [5] |

| 3 | 4-Nitrophenyl | MCF-7 (Breast) | 65.37 | [5] |

| 4 | 4-(Methylthio)phenyl | MCF-7 (Breast) | >100 | [5] |

| 5 | 3,4-Dichlorophenyl | MCF-7 (Breast) | 58.21 | [5] |

| 6 | 2-Hydroxy-4-methoxyphenyl | MCF-7 (Breast) | >100 | [5] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-aryl-5-methoxy-1H-indole-2-carboxamides from this compound.

General Procedure for the Synthesis of N-Aryl-5-methoxy-1H-indole-2-carboxamides

Materials:

-

This compound

-

Substituted aniline (e.g., 4-bromoaniline)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of the appropriately substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is diluted with dichloromethane (30 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-5-methoxy-1H-indole-2-carboxamide.

-

The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Mechanism of Action

The following diagrams illustrate the EGFR signaling pathway and the proposed mechanism of inhibition by 5-methoxy-1H-indole-2-carboxamide derivatives, as well as a general experimental workflow.

References

- 1. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on 5-Methoxy-1H-indole-2-carbonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-1H-indole-2-carbonyl chloride, a key reactive intermediate in the synthesis of a wide range of biologically active indole derivatives. While the direct historical account of its discovery is not extensively documented, its significance is intrinsically linked to the development of its precursor, 5-methoxy-1H-indole-2-carboxylic acid, and the subsequent exploration of indole-2-carboxamides in medicinal chemistry. This document details the historical context of its parent compound, provides established and inferred synthetic protocols, collates available physicochemical data, and explores the significant role of its derivatives in the modulation of critical cancer-related signaling pathways, namely the Akt/mTOR/NF-κB and EGFR/CDK2 pathways.

Discovery and Historical Context

The history of this compound is fundamentally tied to the synthesis and exploration of its precursor, 5-methoxy-1H-indole-2-carboxylic acid (5MICA). While a specific date or individual credited with the first synthesis of the carbonyl chloride is not prominent in the literature, its preparation is a standard and logical extension of the well-established chemistry of 5MICA.

The synthesis of substituted indole-2-carboxylic acids, including the 5-methoxy derivative, has been an area of interest for decades, largely driven by the prevalence of the indole scaffold in natural products and pharmaceuticals. Methodologies like the Fischer indole synthesis have been adapted for the preparation of 5MICA from readily available starting materials. A notable process development for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters from ethyl 2-methylmalonate highlights the industrial and academic interest in this scaffold as a building block for more complex molecules. The conversion of the carboxylic acid to the more reactive carbonyl chloride is a straightforward chemical transformation, typically achieved using common chlorinating agents, to facilitate the synthesis of amides and esters.

Physicochemical Properties

Quantitative data for this compound and its immediate precursor, 5-methoxy-1H-indole-2-carboxylic acid, are summarized below. It is important to note that while extensive data is available for the carboxylic acid, specific experimental data for the carbonyl chloride is less commonly reported in peer-reviewed literature and is often generated in situ for subsequent reactions.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 62099-65-4 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Appearance | Presumed to be a solid, color not specified in available literature. |

| Melting Point | Not widely reported; may decompose on heating. |

| Solubility | Soluble in organic solvents compatible with reactive acid chlorides (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols). |

Table 2: Physicochemical and Spectroscopic Data of 5-methoxy-1H-indole-2-carboxylic acid

| Property | Value |

| CAS Number | 4382-54-1 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Appearance | Brown to orange powder. |

| Melting Point | 197-201 °C |

| ¹H NMR (DMSO-d₆) | δ 12.9 (s, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, 1H), 7.11 (d, 1H), 7.05 (s, 1H), 6.93 (dd, 1H), 3.77 (s, 3H, OCH₃) |

| IR Spectroscopy (Polymorph 2) | ν(N-H): 3342 cm⁻¹, ν(C=O): 1667 cm⁻¹ |

Experimental Protocols

The synthesis of this compound is predicated on the successful synthesis of its carboxylic acid precursor. Subsequently, the carbonyl chloride is typically prepared and used without isolation.

Synthesis of 5-methoxy-1H-indole-2-carboxylic acid

A common and effective method for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid is the Fischer indole synthesis.

Protocol:

-

Diazotization of p-Anisidine: A solution of p-anisidine in hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Japp-Klingemann Reaction: The cold diazonium salt solution is added to a cooled solution of ethyl 2-methylacetoacetate in ethanol containing sodium acetate. The reaction mixture is stirred at a low temperature to form the corresponding hydrazone.

-

Fischer Indole Synthesis: The hydrazone is cyclized by heating in a solution of ethanolic hydrochloric acid.

-

Hydrolysis: The resulting ethyl 5-methoxy-1H-indole-2-carboxylate is hydrolyzed to the carboxylic acid by heating with a solution of potassium hydroxide in water.

-

Work-up and Purification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-methoxy-1H-indole-2-carboxylic acid.

Synthesis of this compound

The conversion of the carboxylic acid to the carbonyl chloride is typically achieved using thionyl chloride.

Protocol:

-

Reaction Setup: To a suspension of 5-methoxy-1H-indole-2-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene, a stoichiometric excess of thionyl chloride (SOCl₂) is added. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases and the starting material is fully consumed (monitored by TLC).

-

Removal of Excess Reagent: The excess thionyl chloride and solvent are removed under reduced pressure.

-

Use in Subsequent Reactions: The resulting crude this compound is typically redissolved in an appropriate anhydrous solvent and used immediately in the next synthetic step (e.g., for the formation of amides or esters).

Role in the Synthesis of Bioactive Molecules and Associated Signaling Pathways

This compound is a valuable intermediate for the synthesis of a variety of indole-2-carboxamides, a class of compounds that has demonstrated significant potential in cancer therapy. These derivatives have been shown to interact with and inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of the Akt/mTOR/NF-κB Signaling Pathway

Derivatives of this compound have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Inhibition of this pathway by indole-2-carboxamides can lead to the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, this pathway is known to crosstalk with the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By inhibiting Akt and mTOR, these compounds can prevent the activation of NF-κB, leading to a reduction in the expression of anti-apoptotic and pro-inflammatory genes.

Dual Inhibition of EGFR and CDK2

Certain indole-2-carboxamide derivatives have emerged as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival. CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. The dual inhibition of both EGFR and CDK2 presents a powerful strategy to halt cancer cell proliferation by simultaneously blocking mitogenic signaling and cell cycle progression.

Conclusion

This compound serves as a pivotal, albeit often transient, intermediate in the synthesis of a diverse array of indole-2-carboxamides. While its own history is not extensively detailed, its utility is evident in the numerous studies of its derivatives. These derivatives have shown significant promise as therapeutic agents, particularly in oncology, by targeting and inhibiting key signaling pathways such as the Akt/mTOR/NF-κB and EGFR/CDK2 pathways, which are crucial for cancer cell proliferation and survival. The continued exploration of compounds derived from this compound is a testament to the enduring importance of the indole scaffold in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working in this dynamic field.

An In-depth Technical Guide to the Synthesis and Biological Screening of 5-Methoxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-methoxyindole derivatives and their subsequent biological evaluation. It is designed to serve as a technical resource, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key biological pathways and experimental workflows.

Synthesis of 5-Methoxyindole Derivatives

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis can be achieved through various classical and modern organic chemistry reactions.

Classical Indole Syntheses

Traditional methods for indole synthesis remain valuable for accessing 5-methoxyindole derivatives.

-

Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a 5-methoxyphenylhydrazine with an appropriate aldehyde or ketone. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole ring.[2][3][4]

-

Bischler-Mohlau Indole Synthesis: This synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline, such as p-anisidine.[5][6][7] The reaction conditions are often harsh, but milder methods using microwave irradiation have been developed.[5][6]

Modern Palladium- and Copper-Catalyzed Methods

Modern cross-coupling reactions offer versatile and efficient routes to 5-methoxyindole and its derivatives.

-

Larock Indole Synthesis: This palladium-catalyzed reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[8][9] N-substituted ortho-iodo-p-anisidines can be used to produce a variety of substituted 5-methoxyindoles.

-

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[10][11] This can be applied to synthesize 5-methoxyindoles with alkenyl substituents.

-

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst.[12][13] It is a powerful method for introducing alkynyl moieties onto the 5-methoxyindole core.

-

Ullmann Condensation: This copper-promoted reaction can be used to form C-O, C-N, and C-S bonds, providing a means to introduce various substituents onto the 5-methoxyindole ring.[14][15][16]

Biological Screening of 5-Methoxyindole Derivatives

Derivatives of 5-methoxyindole have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous 5-methoxyindole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of tubulin polymerization or the modulation of key signaling pathways.

Table 1: Cytotoxicity of 5-Methoxyindole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-aryl-3-aroyl-6-methoxyindole analogues | SK-OV-3, NCI-H460, DU-145 | < 5 | |

| 5,6-dihydroindolo[2,1-a]isoquinolines | MDA-MB 231, MCF-7 | 3.1 - 11 | [17] |

| 1-methyl-3-(4,5-dihydroisoxazol-5-yl)-1H-indole | Jurkat, HL-60 | 19.14 - 21.83 | [18] |

Neuroprotective Activity

The neuroprotective effects of 5-methoxyindole derivatives are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuronal signaling pathways. 5-Methoxyindole-2-carboxylic acid (5MICA) has been shown to reduce infarct size and improve oxidative stress status in models of ischemic stroke.[19]

Table 2: Neuroprotective and Related Activities of 5-Methoxyindole Derivatives

| Compound/Derivative | Activity | Model/Assay | Key Findings | Reference |

| 5-Methoxyindole-2-carboxylic acid (5MICA) | Neuroprotection | Ischemic stroke model | Reduced infarct size, improved oxidative stress | [19] |

| 5-Methoxyindole-2-carboxylic acid hydrazones | Radical Scavenging | Chemiluminescence assay | Effective radical scavenging properties | [20][21] |

| Phenoxyindole derivatives | Anti-Aβ aggregation | In vitro assay | IC50 of 3.18 µM for the most potent compound | [22] |

Anti-inflammatory Activity

5-methoxyindole derivatives have demonstrated anti-inflammatory effects through the modulation of inflammatory signaling pathways. For instance, 5-methoxytryptophan, a related compound, has been identified as a circulating anti-inflammatory molecule that can block systemic inflammation.

Aryl Hydrocarbon Receptor (AhR) Modulation

Certain methoxyindoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, cell growth, and differentiation.

Table 3: Activity of Methoxyindoles on the Aryl Hydrocarbon Receptor (AhR)

| Compound | Activity | EC50/IC50 (µM) | Reference |

| 7-Methoxyindole | Agonist | - | [1][23][24] |

| 3-Methylindole | Antagonist | 19 | [1][23][24] |

Antifungal Activity

5-Methoxyindole has shown notable activity against the phytopathogenic fungus Fusarium graminearum, inhibiting its growth and the germination of its conidia.

Table 4: Antifungal Activity of 5-Methoxyindole

| Organism | Activity | Concentration for Effect | Reference |

| Fusarium graminearum | Inhibition of conidia germination | 4.46% germination at 1 mM | [20] |

Experimental Protocols

Synthesis of 5-Methoxyindole-2-carboxylic Acid Hydrazones[20][21]

-

Hydrazide Synthesis: The methyl ester of 5-methoxyindole-2-carboxylic acid is subjected to hydrazinolysis with hydrazine hydrate in ethanol to afford the corresponding hydrazide.

-

Condensation: The synthesized hydrazide (0.5 mmol) is dissolved in absolute ethanol. To this solution, the respective substituted benzaldehyde (0.5 mmol, 1.0 equiv.) is added.

-

Reaction: The reaction mixture is refluxed for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a solvent system of benzene:methanol (4:1).

-

Work-up: Upon completion, the mixture is concentrated under reduced pressure. The resulting precipitate is filtered and washed with cool ethanol to yield the final hydrazone derivative.

Biological Screening Protocols

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate the cells for 1.5 hours at 37 °C.[25]

-

Solubilization: Remove the MTT solution, and solubilize the formazan crystals by adding 130 µL of DMSO.[25] Incubate at 37 °C for 15 minutes with shaking.[25]

-

Absorbance Measurement: Determine the absorbance on a microplate reader at a wavelength of 492 nm.[25]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

-

Plate Preparation: Add 5 µL aliquots of the test compounds solubilized in 10% DMSO to the wells of a 96-well plate in triplicate.

-

Reaction Mixture: Prepare a reaction mixture containing 2 mg/mL tubulin, 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 1 mM GTP, 2 mM MgCl₂, 15% glycerol, and 10 µM DAPI.

-

Initiation: Add 45 µL of the reaction mixture to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorimeter and measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every 90 seconds for 1 hour.[23]

-

Data Analysis: Normalize the curves and calculate the percentage of inhibition by comparing the polymerization reaction at a specific time point (e.g., 25 minutes) relative to a vehicle control. Determine IC50 values from a dose-response curve.

-

Cell Culture: Culture cell lines engineered to express the human or rat AhR and a luciferase reporter gene under an AhR-responsive promoter.

-

Compound Exposure: Seed the cells (ca. 1.5 × 10⁵ cells/well) in 96-well plates and expose them to varying concentrations of the test compounds (dissolved in DMSO, final concentration 1%) for 24 hours.[17]

-

Cell Lysis: After incubation, remove the medium and lyse the cells.

-

Luciferase Activity Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Determine the fold induction of luciferase activity relative to a vehicle control. For antagonists, co-treat the cells with a known AhR agonist. Calculate EC50 or IC50 values from the dose-response curves.

Visualizations

Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow

Caption: General workflow for synthesis and biological screening.

References

- 1. cytoskeleton.com [cytoskeleton.com]

- 2. testbook.com [testbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. google.com [google.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. Chemicals [chemicals.thermofisher.cn]

- 17. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. maxanim.com [maxanim.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. doaj.org [doaj.org]

- 22. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 24. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 25. MTT (Assay protocol [protocols.io]

Electrophilic Substitution Reactions of 5-Methoxyindoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of numerous biologically active compounds, making the functionalization of this heterocyclic system a critical endeavor in medicinal chemistry and drug development. Among substituted indoles, 5-methoxyindoles are of particular interest due to the electronic influence of the methoxy group, which modulates the reactivity and regioselectivity of electrophilic substitution reactions. This guide provides an in-depth technical overview of the core principles and experimental methodologies associated with the electrophilic substitution of 5-methoxyindoles, presenting quantitative data, detailed protocols, and mechanistic insights to aid in the strategic design and synthesis of novel 5-methoxyindole derivatives.

Core Principles of Electrophilic Substitution in Indoles

The indole ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The pyrrole ring is significantly more electron-rich than the benzene ring, directing electrophiles primarily to the heterocyclic portion of the molecule.[1] Substitution at the C3 position is generally favored due to the formation of a more stable cationic intermediate, where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[2]

However, the presence of substituents on the indole ring can significantly influence the regiochemical outcome of electrophilic substitution. The 5-methoxy group, being an electron-donating group, further activates the indole nucleus towards electrophilic attack. While typically directing electrophiles to the C3 position, there is evidence to suggest that 5-methoxyindole can exhibit anomalous reactivity, with a notable degree of substitution occurring at the C2 position under certain conditions.[3] One study on the boron trifluoride-catalyzed cyclisation of 4-(5-methoxyindol-3-yl)butanol revealed that while the major pathway (83.5%) involved initial attack at C3, a minor pathway (16.5%) proceeded through direct attack at the C2 position.[3] This dual reactivity underscores the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.

Key Electrophilic Substitution Reactions

This section details several key electrophilic substitution reactions performed on 5-methoxyindoles and related derivatives, presenting quantitative data where available and outlining experimental protocols.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group.[4][5] In the case of indoles, this reaction predominantly yields the 3-formyl derivative.

Quantitative Data: Vilsmeier-Haack Formylation of Indoles

| Substrate | Product | Reagents | Solvent | Yield | Reference |

| Indole | Indole-3-carboxaldehyde | POCl₃, DMF | - | High | [1] |

| 5-Methoxyindole | 5-Methoxyindole-3-carboxaldehyde | POCl₃, DMF | - | Not specified | [6] |

Experimental Protocol: General Vilsmeier-Haack Formylation

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent. The indole substrate is then added, and the reaction mixture is stirred, often with gentle heating. Upon completion, the reaction is quenched by pouring it onto ice and then hydrolyzed, typically with an aqueous base, to afford the corresponding aldehyde.[7]

Reaction Workflow: Vilsmeier-Haack Formylation

Caption: General workflow for the Vilsmeier-Haack formylation of 5-methoxyindole.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, indole), formaldehyde, and a primary or secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base.[8] For indoles, this reaction typically occurs at the C3 position, yielding gramine derivatives.

Quantitative Data: Mannich Reaction of Methoxyindoles

| Substrate | Amine | Product | Yield | Reference |

| 4,6-Dimethoxyindole | Dimethylamine | 4,6-Dimethoxygramine | Not specified | [6] |

| 5,7-Dimethoxyindole | Dimethylamine | 5,7-Dimethoxygramine | 36% | [6] |

Experimental Protocol: General Mannich Reaction for Gramine Synthesis

A cooled mixture of the amine (e.g., dimethylamine) and formaldehyde in a suitable solvent (e.g., glacial acetic acid) is prepared. This mixture is then added to a solution of the indole substrate. The reaction is stirred, often with heating, until completion. The product, a gramine derivative, can then be isolated and purified.[6]

Reaction Mechanism: Mannich Reaction

Caption: General mechanism of the Mannich reaction on 5-methoxyindole.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[9] For indoles, this reaction is a valuable method for the synthesis of 3-acylindoles, which are important intermediates in the synthesis of various biologically active compounds.

Quantitative Data: Friedel-Crafts Acylation of 5-Methoxyindole

| Substrate | Acylating Agent | Catalyst | Product | Yield | Reference |

| 5-Methoxyindole | Propionic Anhydride | [CholineCl][ZnCl₂]₃ | 3-Propionyl-5-methoxyindole | 92% | [10] |

Experimental Protocol: Friedel-Crafts Acylation using a Deep Eutectic Solvent

5-Methoxyindole (1 mmol) and propionic anhydride (1 mmol) are added to the deep eutectic solvent [CholineCl][ZnCl₂]₃ (0.35 mmol). The mixture is then subjected to microwave irradiation at 120 °C for a short duration (e.g., 5 minutes). After the reaction, the product is extracted and purified. This method offers a greener alternative to traditional Friedel-Crafts conditions.[10]

Reaction Mechanism: Friedel-Crafts Acylation

Caption: General mechanism for the Friedel-Crafts acylation of 5-methoxyindole.

Halogenation

The halogenation of indoles can be achieved using various reagents, such as molecular halogens (Br₂, Cl₂), N-halosuccinimides (NBS, NCS), or sulfuryl chloride (SO₂Cl₂).[1][11] The regioselectivity of the reaction is highly dependent on the specific indole substrate, the halogenating agent, and the reaction conditions.

Quantitative Data: Bromination of a 5-Methoxyindole Derivative

| Substrate | Reagent | Solvent | Major Product(s) | Yield | Reference |

| Ethyl 5-methoxyindole-2-carboxylate | Br₂ | Acetic Acid | 4-Bromo derivative | Major product | [12] |

| Ethyl 5-methoxyindole-2-carboxylate | Pyridinium bromide perbromide | Pyridine | 3-Bromo derivative | Not specified | [12] |

| Ethyl 5-methoxyindole-2-carboxylate | NBS | DMF | 3-Bromo derivative | Not specified | [12] |

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

To a solution of the indole substrate in a suitable solvent such as acetonitrile or DMF at 0 °C, N-bromosuccinimide (NBS) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with an organic solvent.[1]

Logical Relationship: Factors Influencing Halogenation Regioselectivity

Caption: Key factors influencing the regioselectivity of indole halogenation.

Nitration

The nitration of indoles is typically carried out using a mixture of nitric acid and acetic anhydride or other mild nitrating agents to avoid the harsh conditions of mixed acid (HNO₃/H₂SO₄) which can lead to oxidation and polymerization of the indole ring.[1][13]

Quantitative Data: Nitration of Five-Membered Heterocycles

While specific data for 5-methoxyindole is limited in the provided search results, the direct nitration of various five-membered heterocycles with nitric acid/trifluoroacetic anhydride affords mononitro derivatives in an average yield of 60%.[13]

Experimental Protocol: General Nitration of Aromatics

To a cooled solution of the aromatic substrate in a suitable solvent, the nitrating agent (e.g., a mixture of nitric acid and acetic anhydride) is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period and then quenched by pouring it into ice water. The product is then isolated by filtration or extraction.[14]

Reaction Pathway: Nitration of Indole

Caption: General pathway for the nitration of 5-methoxyindole.

Mechanistic Considerations: The Role of the 5-Methoxy Group and C2 vs. C3 Selectivity

The electron-donating methoxy group at the 5-position enhances the electron density of the indole ring, making it more reactive towards electrophiles. This group primarily exerts its influence through resonance, increasing the nucleophilicity of the pyrrole ring.

The preference for C3 substitution in indoles is a well-established principle. However, the observation of C2 substitution in reactions of 5-methoxyindole suggests a more nuanced reactivity profile. The formation of a C2-substituted intermediate, while generally less favorable due to the disruption of the benzene ring's aromaticity, may be influenced by several factors in the case of 5-methoxyindole:

-

Electronic Effects: The precise electronic distribution in the 5-methoxyindole nucleus might slightly alter the relative energies of the transition states leading to C2 and C3 attack.

-

Steric Hindrance: In cases of intramolecular reactions or with bulky electrophiles, steric factors could play a role in directing the attack to the less hindered C2 position.

-

Reaction Mechanism: The specific mechanism of the reaction (e.g., whether it proceeds through a concerted or stepwise pathway) can also influence the regiochemical outcome.

Further computational and experimental studies are warranted to fully elucidate the factors governing the C2 versus C3 selectivity in the electrophilic substitution reactions of 5-methoxyindoles.

Logical Diagram: C2 vs. C3 Electrophilic Attack on 5-Methoxyindole

Caption: Competing pathways for electrophilic attack on 5-methoxyindole.

Conclusion

The electrophilic substitution of 5-methoxyindoles is a rich and complex field, offering numerous opportunities for the synthesis of novel and potentially bioactive molecules. While C3 substitution remains the predominant pathway, the potential for C2 substitution adds a layer of complexity and opportunity for synthetic chemists. A thorough understanding of the interplay between the substrate's electronic properties, the nature of the electrophile, and the reaction conditions is paramount for achieving the desired regioselectivity and maximizing yields. This guide serves as a foundational resource for researchers navigating the synthetic landscape of 5-methoxyindole chemistry, providing both theoretical insights and practical methodologies to facilitate their research and development efforts.

References

- 1. Electrophilic substitution at the indole [quimicaorganica.org]

- 2. heterocyclic compounds - Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 12. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-substituted-5-methoxy-1H-indole-2-carboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted-5-methoxy-1H-indole-2-carboxamides represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. The 5-methoxy substitution and the N-substituted carboxamide at the 2-position are key structural features that can be modified to modulate the pharmacological properties of these compounds.

This class of molecules has demonstrated promising activity against various biological targets. For instance, indole-2-carboxamides have been identified as potent antitubercular agents, showing efficacy against drug-resistant strains of Mycobacterium tuberculosis.[1] Their mechanism of action is often linked to the inhibition of essential mycobacterial processes, such as the translocation of mycolic acids, a critical step in the formation of the bacterial cell envelope.[1] Furthermore, derivatives of this scaffold have been investigated for their antiproliferative activity against cancer cell lines, activity against neglected tropical diseases like Chagas disease, and as modulators of various cellular signaling pathways.[2][3]

These application notes provide a detailed protocol for the synthesis of N-substituted-5-methoxy-1H-indole-2-carboxamides, including the preparation of the key intermediate, 5-methoxy-1H-indole-2-carboxylic acid, and its subsequent amide coupling with various amines.

Synthesis Workflow

The overall synthetic strategy for N-substituted-5-methoxy-1H-indole-2-carboxamides is a two-step process. The first step involves the synthesis of the core intermediate, 5-methoxy-1H-indole-2-carboxylic acid. The second step is the coupling of this carboxylic acid with a desired amine to form the final amide product.

Caption: General synthetic workflow for N-substituted-5-methoxy-1H-indole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-1H-indole-2-carboxylic acid

This protocol is adapted from established Fischer indole synthesis procedures.[1]

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

Part A: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

-

To a solution of 4-methoxyphenylhydrazine hydrochloride in ethanol, add ethyl pyruvate.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane (DCM) and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ethyl 5-methoxy-1H-indole-2-carboxylate.

-

Purify the crude product by recrystallization or column chromatography.

Part B: Saponification to 5-methoxy-1H-indole-2-carboxylic acid

-

Dissolve the purified ethyl 5-methoxy-1H-indole-2-carboxylate in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH).

-

Reflux the mixture for 3 hours.[1]

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain 5-methoxy-1H-indole-2-carboxylic acid.

Protocol 2: Synthesis of N-substituted-5-methoxy-1H-indole-2-carboxamides via Amide Coupling

This protocol details a general amide coupling procedure using common coupling reagents.[2][4]

Materials:

-

5-methoxy-1H-indole-2-carboxylic acid

-

Appropriate primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 5-methoxy-1H-indole-2-carboxylic acid in DCM or DMF.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the desired primary or secondary amine and N,N-diisopropylethylamine (DIPEA).

-

Continue stirring the reaction mixture at room temperature overnight.

-

Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted-5-methoxy-1H-indole-2-carboxamide.

Data Presentation

The following tables summarize representative data for a selection of N-substituted-5-methoxy-1H-indole-2-carboxamides, including their biological activities.

Table 1: Synthesis and Characterization Data

| Compound ID | N-Substituent | Yield (%) | Physical Appearance |

| 1 | N-(4-(methylsulfonamido)benzyl) | 67 | White solid |

| 2 | N-(pyridin-3-ylmethyl)-N-(pyrrolidin-3-ylmethyl) | 16 | Sticky solid |

Data extracted from references[2][5].

Table 2: Biological Activity Data

| Compound ID | Target/Assay | Potency (pEC₅₀) | Reference |

| 1 | Trypanosoma cruzi | 6.2 | [2] |

| 2 | Plasmodium falciparum 3D7 | >10 µM (IC₅₀) | [5] |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher value indicates greater potency.

Signaling Pathway Visualization

Many indole-2-carboxamides exert their antimycobacterial effects by targeting the MmpL3 transporter, which is crucial for mycolic acid transport and cell wall synthesis in mycobacteria. The following diagram illustrates this proposed mechanism of action.

Caption: Proposed mechanism of action of indole-2-carboxamides via inhibition of the MmpL3 transporter.

References

- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acylation of Amines with 5-Methoxy-1H-indole-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the acylation of amines with 5-methoxy-1H-indole-2-carbonyl chloride, a key reaction in the synthesis of a wide range of biologically active compounds. The methodologies outlined are based on established synthetic procedures and offer guidance on reaction conditions, purification, and expected outcomes.

Introduction

The 5-methoxy-1H-indole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The most direct method for the synthesis of these amides is the acylation of a primary or secondary amine with this compound. This reaction is typically high-yielding and proceeds under mild conditions. The indole core, particularly with a methoxy substituent at the 5-position, has been shown to be favorable for activity in various biological targets.[1] This document outlines two common procedures for this transformation: direct acylation with the pre-formed acyl chloride and an in-situ activation of the corresponding carboxylic acid.

Data Presentation

The following table summarizes representative yields for the synthesis of N-substituted-5-methoxy-1H-indole-2-carboxamides using different synthetic approaches.

| Amine Substrate | Coupling Method | Solvent | Base | Yield (%) | Reference |

| N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride | HATU coupling | Not Specified | Not Specified | 66% | [1] |

| Benzylamine | Acyl Chloride | Benzene | Not Specified (excess amine) | 77.5% | [2] |

| 2,4-Difluorobenzylamine | Acyl Chloride | Benzene | Not Specified (excess amine) | 77.9% | [2] |

| Ammonia (25% solution) | Acyl Chloride (in-situ) | Not Specified | Not Specified | Good | [3] |

| Primary Amines (general) | Acyl Chloride | Cyrene™ | Triethylamine | Good to High | [4] |

Experimental Protocols

Two primary methods for the acylation of amines to form 5-methoxy-1H-indole-2-carboxamides are presented below. The first involves the preparation of the acyl chloride followed by reaction with the amine. The second is a one-pot procedure using a peptide coupling agent.

Protocol 1: Acylation via this compound

This two-step procedure involves the initial formation of the acyl chloride from 5-methoxy-1H-indole-2-carboxylic acid, followed by its reaction with the desired amine.

Step 1: Synthesis of this compound

-

Reagents: 5-methoxy-1H-indole-2-carboxylic acid, Thionyl chloride (SOCl₂), Benzene (or another inert solvent like Dichloromethane). A catalytic amount of DMF can also be used.[3]

-

Procedure:

-

To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous benzene, add thionyl chloride (2.0 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

The reaction mixture is then heated to reflux (approximately 80 °C) for 2 hours.

-

After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure. Co-evaporation with toluene can be performed to ensure complete removal of residual thionyl chloride.[2]

-

The resulting crude this compound is typically used in the next step without further purification.

-

Step 2: Acylation of the Amine

-

Reagents: this compound, Amine (primary or secondary), Anhydrous solvent (e.g., Cyrene™, Dichloromethane, THF, or Benzene), and a non-nucleophilic base (e.g., Triethylamine, DIPEA) if the amine is used as its salt.

-

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq, if the amine hydrochloride is used) in the chosen anhydrous solvent and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up:

-

If the product precipitates, it can be collected by filtration and washed with water.[4]

-

Alternatively, the reaction mixture can be quenched with water, and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol).[2]

-

Protocol 2: One-Pot Amide Coupling using HATU

This method avoids the isolation of the acyl chloride by using a coupling agent to activate the carboxylic acid in situ.

-

Reagents: 5-methoxy-1H-indole-2-carboxylic acid, Amine (as a free base or hydrochloride salt), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF).

-

Procedure:

-

To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add the amine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (FCC).[1]

-

Mandatory Visualizations

Caption: Experimental workflow for the acylation of amines.

Caption: Generalized mechanism of amine acylation.

References

Application Notes and Protocols for the Preparation of 5-Methoxyindole-Based ALOX15 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 5-methoxyindole-based inhibitors of 15-lipoxygenase (ALOX15), an enzyme implicated in inflammatory diseases and cancer. Detailed protocols for the preparation of these inhibitors and the assessment of their enzymatic activity are provided to facilitate their use in research and drug development.

Introduction

5-Methoxyindole derivatives have emerged as a promising class of enzyme inhibitors with therapeutic potential in various diseases. Notably, certain derivatives have shown potent and selective inhibition of ALOX15, a key enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators. The inhibition of ALOX15 is a promising strategy for the treatment of inflammatory conditions and certain types of cancer. This document outlines the synthesis of 5-methoxyindole-based ALOX15 inhibitors, methods to assess their inhibitory activity, and the relevant signaling pathways.

Data Presentation

The inhibitory activities of various 5-methoxyindole derivatives against ALOX15 are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N-(3-allyl-4-isopropoxyphenyl)adamantanecarboxamide | SLO | 1.35 | [1] |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | 5-LOX | 0.56 | [2] |

| 1,5-diarylpyrazoline derivative | 15-LOX | 4.7 | [2] |

| 3,5-dinitrobenzoate analogue | 5-LOX | 0.006 | [2] |

SLO: Soybean 15-lipoxygenase, often used as a model for human ALOX15.

Experimental Protocols